N-Desethyl Alverine HCl
Description
Properties
CAS No. |
93948-19-7 |
|---|---|
Molecular Formula |
C18H23N. HCl |
Molecular Weight |
253.39 36.46 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl- |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for N Desethyl Alverine Hcl
Synthetic Routes for N-Desethyl Alverine (B1665750) HCl Preparation
The preparation of N-Desethyl Alverine HCl can be approached through two main strategies: the chemical modification of the parent drug, Alverine, or through a total synthesis approach, building the molecule from simpler precursors.
The most direct synthetic route to this compound involves the N-dealkylation of Alverine, which is a tertiary amine. This process entails the cleavage of one of the N-ethyl groups from the Alverine molecule. Several general methods for the N-dealkylation of tertiary amines are well-established in organic chemistry and can be applied to the synthesis of this compound.
One common approach is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN) to cleave a carbon-nitrogen bond in a tertiary amine nih.govthieme-connect.de. The reaction proceeds through a quaternary cyanoammonium bromide intermediate, which then fragments to yield a disubstituted cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis of the cyanamide under acidic or basic conditions affords the secondary amine, in this case, N-Desethyl Alverine.
Another widely used method involves the use of chloroformates . Reagents such as ethyl chloroformate or vinyl chloroformate can react with a tertiary amine to form a carbamate (B1207046) intermediate, with the concurrent loss of an alkyl group capes.gov.brgoogle.com. For instance, reaction with vinyl chloroformate would yield a vinyloxycarbonyl (VOC) protected secondary amine, which can then be deprotected under mild acidic conditions to give the desired secondary amine hydrochloride google.com. Propargyl chloroformate has also been reported as a reagent for the N-dealkylation of tertiary amines, with the resulting propargyloxycarbonyl (Poc) protected amine being deprotected under neutral conditions researchgate.net.
The general scheme for the dealkylation of Alverine is presented below:
Table 1: General Dealkylation Approaches for Alverine
| Reagent | Intermediate | Product |
|---|---|---|
| Cyanogen Bromide (BrCN) | N-cyano-N-(3-phenylpropyl)-N-ethyl-3-phenylpropanaminium bromide | N-Desethyl Alverine |
| Vinyl Chloroformate | Vinyl N-ethyl-N-(3-phenylpropyl)-3-phenylpropylcarbamate | This compound |
De novo synthesis offers an alternative pathway to this compound, building the molecule from basic starting materials. This approach typically involves the formation of the two carbon-nitrogen bonds to a central nitrogen atom. A plausible strategy would be the dialkylation of a suitable nitrogen source with a 3-phenylpropyl halide or a related electrophile.
A key precursor for this synthesis is 3-phenylpropylamine (B116678) or a derivative thereof ontosight.ai. The synthesis of 3-phenylpropylamine can be achieved through various methods, including the reduction of 3-phenylpropanamide (B85529) or the amination of 3-phenyl-1-propanol (B195566) ontosight.ai. A patented method describes the synthesis starting from 3-phenylpropanol, which is converted to 1-chloro-3-phenylpropane, followed by reaction with a phthalimide (B116566) salt and subsequent hydrazinolysis to yield 3-phenylpropylamine google.com.
Once the 3-phenylpropyl synthon is obtained, it can be used to construct the N-Desethyl Alverine skeleton. For example, the reaction of two equivalents of 3-phenylpropyl bromide with ammonia (B1221849) or a primary amine that can be later deprotected would lead to the formation of bis(3-phenylpropyl)amine. A more controlled approach would involve the reaction of 3-phenylpropylamine with a 3-phenylpropyl halide or by reductive amination with 3-phenylpropanal. The resulting secondary amine can then be converted to its hydrochloride salt.
A general representation of a de novo synthesis is as follows:
Table 2: Representative De Novo Synthesis Scheme
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| 3-Phenylpropylamine | 3-Phenylpropyl bromide | N-alkylation | N-Desethyl Alverine |
Dealkylation Approaches from Alverine Precursors
Synthesis of Deuterium-Labeled this compound for Isotopic Labeling Studies
Deuterium-labeled compounds are invaluable tools in metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. The synthesis of deuterium-labeled this compound can be achieved by incorporating deuterium (B1214612) atoms at specific positions within the molecule.
One strategy involves the use of deuterated starting materials in a de novo synthesis. For example, deuterated 3-phenylpropanol could be used to generate a deuterated 3-phenylpropyl synthon, which is then carried through the synthetic sequence.
Alternatively, direct H/D exchange reactions on the final N-Desethyl Alverine molecule or a suitable precursor can be employed. Platinum-catalyzed H/D exchange using deuterium oxide (D₂O) as the deuterium source is a known method for the perdeuteration of alkyl amides and amines osti.gov. This could potentially be applied to N-Desethyl Alverine.
Another approach is the introduction of deuterated alkyl groups. For instance, if a de novo synthesis involves a final N-alkylation step, a deuterated alkylating agent could be used. General methods for the introduction of deuterium-labeled methyl groups into secondary amines have been described, which could be adapted for other alkyl groups . For example, reductive amination using a deuterated aldehyde and a deuterated reducing agent like sodium borodeuteride (NaBD₄) is a common method for introducing deuterium at the α-position to the nitrogen nih.govprinceton.edu.
Preparation of this compound and Related Structural Analogs for Research Purposes
The synthesis of structural analogs of this compound is important for structure-activity relationship (SAR) studies, which help in understanding the molecular requirements for its biological activity and in the design of new molecules with potentially improved properties.
Analogs can be prepared by modifying the phenyl rings or the propyl chains of the N-Desethyl Alverine scaffold. For instance, substituted 3-phenylpropylamines can be used as starting materials in a de novo synthesis to introduce various substituents on the phenyl rings google.comnih.gov. The length of the alkyl chains connecting the phenyl rings to the nitrogen atom can also be varied.
Furthermore, the secondary amine functionality of N-Desethyl Alverine can be further derivatized. For example, it can be acylated to form amides or reacted with other electrophiles to introduce different N-substituents, leading to a wide range of tertiary amine analogs core.ac.uknih.govnih.gov. The synthesis of N-nitroso derivatives, such as N-Nitroso N-Desethyl Alverine, has also been reported, which are often studied as potential impurities synzeal.com. A patent application also describes various derivatives of Alverine, including hydroxylated and carboxylated forms on the aliphatic chains, which could be synthesized from N-Desethyl Alverine google.com.
The general strategies for the preparation of structural analogs are summarized below:
Table 3: Strategies for the Synthesis of N-Desethyl Alverine Analogs
| Modification Site | Synthetic Approach | Example of Analog |
|---|---|---|
| Phenyl Ring | De novo synthesis with substituted 3-phenylpropylamines | N,N-bis(4-methoxy-3-phenylpropyl)amine |
| Alkyl Chain | De novo synthesis with varied chain length alkyl halides | N,N-bis(4-phenylbutyl)amine |
Metabolic Pathways and Biotransformation of Alverine Leading to N Desethyl Alverine Hcl
Enzymatic N-Dealkylation Pathways
N-dealkylation is a critical metabolic reaction that involves the cleavage of an alkyl group from a nitrogen atom. In the case of alverine (B1665750), this process leads to the formation of N-Desethyl Alverine through the removal of an ethyl group.
The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of pharmaceuticals. uniroma1.itfrontiersin.org N-dealkylation is a characteristic metabolic pathway catalyzed by these enzymes. d-nb.infoucl.ac.uk The generally accepted mechanism for CYP-mediated N-dealkylation involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine or hemiacetal intermediate. washington.edu This intermediate then spontaneously decomposes, cleaving the carbon-nitrogen bond to yield a secondary amine and a carbonyl compound. washington.edu
While the specific CYP450 isoforms responsible for the N-desethylation of alverine have not been definitively identified in the available literature, it is widely recognized that N-dealkylation of drugs is a CYP450-mediated process. d-nb.info For example, studies on other drugs show that N-desethylation is catalyzed by specific isoforms such as CYP3A4, CYP2C8, and CYP2D6 for chloroquine (B1663885) nih.gov and predominantly by CYP3A4 for buprenorphine. nih.gov Given that alverine's primary metabolic pathway, hydroxylation, is also a P450-mediated reaction, it is highly probable that one or more CYP450 isoforms are responsible for the formation of N-Desethyl Alverine. frontiersin.org
Besides the CYP450 system, other enzyme families are known to metabolize amine-containing compounds and could theoretically contribute to alverine's biotransformation.
Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes found in the microsomal fraction of the liver that catalyze the oxygenation of various xenobiotics containing soft nucleophilic heteroatoms, including tertiary amines. turkjps.orgwikipedia.org FMO3 is the predominant and most important form in the adult human liver. turkjps.orgnih.gov While FMOs are known to be involved in the metabolism of many drugs, no specific studies have been published that confirm their role in the N-desethylation of alverine. nih.govcore.ac.uk
Monoamine Oxidases (MAOs): MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. wikipedia.org There are two main forms, MAO-A and MAO-B, which have different substrate specificities and are targets for various drugs. wikipedia.orgdrugbank.com While some MAO inhibitors show interactions with alverine, this does not confirm a direct metabolic role. drugbank.comdrugbank.com There is currently no direct evidence to suggest that MAOs are involved in the formation of N-Desethyl Alverine.
Role of Cytochrome P450 Isoforms in Alverine Desethylation
Identification and Characterization of Alverine Metabolites
Pharmacokinetic studies in humans have successfully identified and quantified alverine and its major circulating metabolites, including N-Desethyl Alverine. A study involving healthy volunteers who received a single 120 mg dose of alverine citrate (B86180) led to the characterization of its metabolic profile in plasma. nih.gov The primary metabolites identified were 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide. nih.govfrontiersin.org
The metabolism of alverine is not only extensive but also rapid. Following oral administration, both the parent drug and its metabolites appear in plasma very quickly. The median time to reach maximum plasma concentration (Tmax) for unchanged alverine is approximately 0.75 hours, while for the metabolites N-Desethyl Alverine, 4-hydroxy alverine, and 4-hydroxy alverine glucuronide, the median Tmax is just slightly later at 1.00 hour. nih.govfrontiersin.org This indicates a rapid and nearly concurrent formation of these metabolic products.
The hydroxylation pathway is dominant, with 4-hydroxy alverine and its subsequent glucuronide conjugate being the most abundant circulating moieties. In one study, the parent alverine accounted for only 3% of the total alverine-related compounds in circulation, whereas the total 4-hydroxy alverine (both free and conjugated) represented about 94%. frontiersin.orgfrontiersin.org This establishes N-desethylation as a minor metabolic pathway in comparison to hydroxylation. However, in individuals identified as "poor hydroxylators," a greater availability of the parent compound may lead to higher than average concentrations of metabolites from minor pathways, such as N-Desethyl Alverine.
Pharmacokinetic Parameters of Alverine and its Metabolites
| Analyte | Median Tmax (hours) | Relative Contribution to Circulating Moieties |
|---|---|---|
| Alverine | 0.75 nih.govfrontiersin.org | ~3% frontiersin.orgfrontiersin.org |
| N-Desethyl Alverine | 1.00 nih.govfrontiersin.org | Not specified, considered minor |
| 4-hydroxy alverine | 1.00 nih.govfrontiersin.org | ~94% (total free and conjugated) frontiersin.orgfrontiersin.org |
| 4-hydroxy alverine glucuronide | 1.00 nih.govfrontiersin.org |
In Vitro Metabolic Studies of Alverine to N-Desethyl Alverine HCl
To investigate metabolic pathways and predict in vivo outcomes, in vitro systems using human-derived liver components are essential tools in drug development. nih.gov
Liver Microsomes: Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of Phase I enzymes, particularly the CYP450 isoforms. researchgate.net They are a standard and widely used model to study the metabolic stability of drugs and identify metabolites formed through oxidative reactions like N-dealkylation. nih.govresearchgate.net The general procedure involves incubating the drug with HLMs in the presence of necessary cofactors, most importantly NADPH for CYP450 activity. washington.edu Subsequent analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of metabolites. Studies have confirmed the utility of HLMs in investigating alverine's metabolism, such as the formation of 4-hydroxy alverine glucuronide via UGT enzymes present in this fraction.
Hepatocytes: Intact human hepatocytes represent a more physiologically complete in vitro model as they contain the full spectrum of metabolic enzymes, including cytosolic and mitochondrial enzymes, in addition to the microsomal enzymes. jci.org This allows for the investigation of a broader range of metabolic pathways simultaneously. While specific data from hepatocyte incubation studies detailing the formation rates of N-Desethyl Alverine are not widely published, these systems are considered the gold standard for predicting human hepatic clearance and understanding the interplay between different metabolic routes. core.ac.uk
Recombinant Enzyme Studies
Currently, there is a notable scarcity of publicly available scientific literature detailing the use of specific recombinant enzymes to investigate the metabolic conversion of Alverine to this compound. While the use of recombinant cytochrome P450 (P450) enzymes is a standard and valuable tool in drug metabolism research for identifying the specific enzymes responsible for metabolic pathways, such studies specifically focused on Alverine's N-deethylation are not extensively documented in accessible research.
In general, drug metabolism studies utilize a panel of recombinant human P450s expressed in various systems to pinpoint which isoforms are involved in a drug's biotransformation. This approach allows for the determination of the catalytic activity of individual enzymes towards a specific substrate. For a reaction like N-dealkylation, it would be hypothesized that specific CYP3A4/5 or CYP2D6 enzymes might be involved, as they are common mediators of such reactions for many xenobiotics. However, without direct experimental evidence from studies using recombinant enzymes with Alverine as the substrate, any assignment of specific P450 isoforms to the formation of N-Desethyl Alverine remains speculative.
The lack of such specific data for Alverine highlights an area for future research to more precisely elucidate the enzymatic mechanisms behind its metabolism.
Comparative Metabolic Profiles of Alverine and its Derivatives
The metabolic profile of Alverine is characterized by extensive biotransformation, leading to multiple derivatives with varying pharmacokinetic characteristics. The primary metabolites identified in human plasma are 4-hydroxy alverine, 4-hydroxy alverine glucuronide, and N-desethyl alverine. nih.govfrontiersin.orgnih.gov Comparative analysis of their plasma concentrations and pharmacokinetic parameters reveals significant insights into the disposition of Alverine in the body.
A single-dose pharmacokinetic study in healthy volunteers provided key data on the relative exposure to Alverine and its metabolites. nih.gov The study demonstrated that the parent drug, Alverine, has very high pharmacokinetic variability. nih.govfrontiersin.org The metabolic process of hydroxylation to form 4-hydroxy alverine was also found to be highly variable among individuals. nih.govfrontiersin.org
The N-desethyl alverine metabolite also exhibits high pharmacokinetic variability, with a noted coefficient of variation for its area under the curve (AUC) of 163%. frontiersin.org This suggests that, similar to the parent drug, the N-dealkylation pathway may be subject to significant inter-individual differences.
The following table summarizes the pharmacokinetic parameters of Alverine and its metabolites from a study in healthy volunteers.
| Analyte | Cmax (pg/mL) [Mean ± SD] | Tmax (h) [Median] | AUC0-t (pg.h/mL) [Mean ± SD] |
| Alverine | 1359.8 ± 2841.9 | 0.75 | 2596.1 ± 5420.9 |
| 4-hydroxy alverine | 4719.6 ± 5236.4 | 1.00 | 12053.8 ± 13396.4 |
| N-desethyl alverine | 573.1 ± 934.3 | 1.00 | 1493.5 ± 2429.9 |
| 4-hydroxy alverine glucuronide | 104595.8 ± 47255.4 | 1.00 | 510304.3 ± 229340.4 |
Data sourced from a single-dose study in healthy volunteers. nih.govfrontiersin.org
From this data, it is evident that 4-hydroxy alverine glucuronide is the most abundant circulating moiety derived from Alverine, indicating that hydroxylation followed by glucuronidation is the predominant metabolic pathway. In comparison, N-Desethyl Alverine is present at considerably lower concentrations, suggesting that N-dealkylation is a less prominent, or minor, metabolic route compared to hydroxylation.
Advanced Analytical Methodologies for N Desethyl Alverine Hcl Quantitation and Characterization in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
The development and validation of a sensitive and specific LC-MS/MS method are crucial for the reliable determination of N-Desethyl Alverine (B1665750) in biological samples. A validated HPLC-MS/MS analytical protocol has been established for the simultaneous determination of Alverine, 4-hydroxy Alverine, and N-Desethyl Alverine in human plasma. researchgate.net
A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer is the technique of choice for the analysis of N-Desethyl Alverine. The chromatographic separation is typically achieved on a reversed-phase column.
A study by Rizea-Savu et al. (2021) outlines a method where the simultaneous quantification of Alverine, 4-hydroxy Alverine, and N-Desethyl Alverine was performed using a Discovery C18 (12.5 cm × 2.1 mm; 5 µm) silica (B1680970) packing reversed-phase analytical column. researchgate.net The mobile phase consisted of a gradient mixture of 10 mM ammonium (B1175870) formate (B1220265) in water (pH 4.5) and acetonitrile. researchgate.net The total run time for the analytical method that included N-Desethyl Alverine was 4.5 minutes. researchgate.net
Table 1: Chromatographic Conditions for the Analysis of N-Desethyl Alverine
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with tandem mass spectrometer |
| Column | Discovery C18 (12.5 cm × 2.1 mm; 5 µm) |
| Mobile Phase | 10 mM ammonium formate in water (pH 4.5) and acetonitrile |
| Elution | Gradient |
| Total Run Time | 4.5 minutes |
| Autosampler Temperature | 10°C |
This table is based on the methodology described for the simultaneous analysis of Alverine and its metabolites, including N-Desethyl Alverine. researchgate.net
The mass spectrometer is operated in the positive ion Electrospray Ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. researchgate.net The optimization of mass spectrometric parameters, including the selection of precursor and product ions (MRM transitions), declustering potential, and collision energy, is a critical step in method development. For the analysis of N-Desethyl Alverine, d5-Alverine has been used as an internal standard. researchgate.net
Table 2: Optimized Mass Spectrometric Parameters for N-Desethyl Alverine
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| N-Desethyl Alverine | 254.3 | 91.1 | 80 | 35 |
| d5-Alverine (Internal Standard) | 287.3 | 91.1 | 85 | 35 |
This data is based on the optimized parameters for the simultaneous analysis of Alverine and its metabolites. researchgate.net
Development of Robust Separation Techniques (e.g., HPLC-MS/MS)
Validation of Analytical Protocols
A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application. The validation process assesses the method's specificity, selectivity, sensitivity, precision, and accuracy.
The specificity of the method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. In the context of N-Desethyl Alverine analysis in plasma, this includes endogenous plasma components and other metabolites of Alverine. The use of MRM in LC-MS/MS provides a high degree of specificity. The method developed by Rizea-Savu et al. (2021) was found to have adequate specificity to quantitatively determine N-Desethyl Alverine in human plasma samples. researchgate.net The matrix factors obtained for N-Desethyl Alverine/d5-Alverine were slightly lower than one, suggesting no significant ionization suppression from the plasma matrix. researchgate.net
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For the validated method, the calibration curve for N-Desethyl Alverine was established over a specific concentration range, with the lower limit of this range representing the LOQ.
Table 3: Sensitivity of the Analytical Method for N-Desethyl Alverine
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5.000 ng/mL |
This table is based on the reported range of the calibration curve for N-Desethyl Alverine. researchgate.net
Precision is the measure of the closeness of repeated measurements, while accuracy reflects the closeness of the measured value to the true value. These are typically evaluated at multiple concentration levels, including the LOQ, low, medium, and high-quality control (QC) samples. The precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal value. The developed analytical methods for N-Desethyl Alverine have demonstrated adequate precision and accuracy for the quantification in clinical study samples. researchgate.net The precision of the internal standard-normalized matrix factors was always less than 15%. researchgate.net
Table 4: Precision and Accuracy Data for N-Desethyl Alverine QC Samples
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (% of Nominal) | Inter-run Accuracy (% of Nominal) |
|---|---|---|---|---|---|
| LLOQ | 0.050 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Low | 0.150 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Medium | 1.250 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| High | 3.750 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
This table represents the typical acceptance criteria for precision and accuracy in bioanalytical method validation as indicated by the study's adherence to regulatory requirements. researchgate.net
Stability Assessment in Biological Samples and Stock Solutions
The reliability of bioanalytical data is fundamentally dependent on the stability of the analyte in biological matrices and in the solutions used for calibration and quality control. For N-Desethyl Alverine HCl, stability has been rigorously evaluated under various conditions to ensure the integrity of samples from collection through to analysis.
Stock solutions of N-Desethyl Alverine, typically prepared in solvents like Dimethyl Sulfoxide (DMSO), have demonstrated stability for up to 12 days when stored at temperatures below -20°C. nih.govfrontiersin.org At room temperature, these solutions remain stable for at least 6 hours. nih.gov This provides a practical timeframe for the preparation of calibration standards and quality control (QC) samples during routine analysis.
In biological matrices, such as human plasma, the stability of N-Desethyl Alverine is critical. Studies have shown that N-Desethyl Alverine is stable in plasma extracts and in dried extracts for up to 96 hours when stored at a nominal temperature of 10°C. nih.gov This short-term refrigerated stability covers typical autosampler storage times during analytical runs. Furthermore, transport stability has been confirmed for up to one week at temperatures below -70°C, ensuring sample integrity during transit from clinical sites to analytical laboratories. nih.gov Interconversion between alverine and its metabolites, including N-Desethyl Alverine, was evaluated in plasma and found to be negligible under the tested analytical conditions. nih.gov
The following table summarizes the stability findings for N-Desethyl Alverine under different conditions.
Table 1: Stability of N-Desethyl Alverine
| Condition | Matrix/Solution | Storage Temperature | Duration of Stability |
|---|---|---|---|
| Short-Term | Stock Solution | Room Temperature | Up to 6 hours nih.gov |
| Long-Term | Stock Solution | Below -20°C | Up to 12 days nih.govfrontiersin.org |
| Autosampler | Plasma Extract | 10°C | Up to 96 hours nih.gov |
| Autosampler | Dry Extract | 10°C | Up to 96 hours nih.gov |
Matrix Effects and Ionization Suppression Phenomena in Bioanalytical Assays
Liquid chromatography coupled with mass spectrometry (LC-MS) is a preferred technique for quantifying low-level analytes in complex biological fluids due to its high sensitivity and selectivity. nih.gov However, a significant challenge in LC-MS-based bioanalysis is the phenomenon known as the matrix effect. researchgate.net This effect arises from co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.commdpi.com The interference can either decrease the analyte's response, a phenomenon known as ion suppression, or increase it, referred to as ion enhancement. chromatographyonline.comresearchgate.net Ion suppression is the more common manifestation and can adversely affect the accuracy, precision, and sensitivity of the assay. chromatographyonline.comspectroscopyonline.com
In the bioanalytical method development for alverine and its metabolites, including N-Desethyl Alverine, the potential for matrix effects is a critical validation parameter. nih.gov The evaluation is typically performed by comparing the analyte's response in a post-extraction spiked sample from a biological source to its response in a neat (pure) solution. researchgate.net For the analysis of N-Desethyl Alverine in human plasma, studies have specifically investigated these phenomena. The matrix factor for N-Desethyl Alverine, when normalized using a deuterated internal standard (d5-alverine), was found to be slightly less than one. nih.gov This result suggests that no significant ionization suppression occurs in the presence of matrix ions under the established analytical conditions. nih.gov The precision of the internal standard-normalized matrix factors was consistently below 15%, which is considered adequate for a reliable bioanalytical assay. nih.gov This indicates that while minor matrix effects may be present, they are effectively compensated for by the use of an appropriate internal standard, ensuring the accuracy and reliability of the quantitative results. nih.govnih.gov
Application of this compound as a Reference Standard and Internal Standard in Analytical Chemistry
In analytical chemistry, reference standards are highly characterized and purified compounds that serve as a benchmark for identifying and quantifying a substance. chemie-brunschwig.ch this compound is utilized as a fully characterized chemical compound that serves as a reference standard. axios-research.com It is employed in a variety of critical analytical applications, including method development, method validation (AMV), and quality control (QC) during the synthesis and formulation stages of drug development. axios-research.com The availability of a high-purity this compound reference standard ensures traceability and allows for accurate calibration and validation of analytical methods, such as those compliant with pharmacopeial standards (e.g., USP or EP). chemie-brunschwig.chaxios-research.com
An internal standard (IS) is a substance with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators, QCs, and unknowns. scioninstruments.comresearchgate.net Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as those caused by matrix effects or fluctuations in injection volume. scioninstruments.comresearchgate.net The final concentration of the analyte is determined by comparing the ratio of the analyte's peak area to the internal standard's peak area. scioninstruments.com
While this compound serves as a reference standard, it is not typically used as an internal standard for its own analysis or the analysis of its parent compound, alverine. In validated bioanalytical methods for alverine and its metabolites, isotopically labeled analogs are the preferred internal standards. nih.govnih.gov For instance, in an HPLC-MS/MS method for determining alverine, 4-hydroxy alverine, and N-Desethyl Alverine in human plasma, d5-alverine (deuterated alverine) was used as the internal standard for N-Desethyl Alverine. nih.gov The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most effective correction for matrix effects and other variations. chromatographyonline.com
The roles of this compound and related compounds in analytical assays are summarized in the table below.
Table 2: Roles of this compound and Related Compounds in Analysis
| Compound | Role in Analysis | Rationale/Application |
|---|---|---|
| This compound | Reference Standard axios-research.com | Used to prepare calibrators and quality controls for accurate quantitation of N-Desethyl Alverine in samples. axios-research.com |
| d5-Alverine | Internal Standard nih.gov | Used to normalize the signal of N-Desethyl Alverine and alverine to correct for variability in extraction and ionization. nih.gov |
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
The definitive identification and structural confirmation of a chemical compound like this compound rely on a combination of advanced spectroscopic and chromatographic techniques. researchgate.net While routine analysis in complex matrices focuses on quantitation, the initial characterization and subsequent verification of the reference standard's structure require a more in-depth approach. chemie-brunschwig.chcwsabroad.com
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for separating N-Desethyl Alverine from its parent compound, other metabolites, and endogenous matrix components. nih.govmdpi.com In a validated method, N-Desethyl Alverine was separated from alverine, 4-hydroxy alverine, and 4-hydroxy alverine glucuronide in human plasma. nih.govnih.gov The retention time under specific chromatographic conditions serves as one identifier, but for unambiguous confirmation, HPLC is coupled with a mass spectrometer. mdpi.com
Spectroscopic Techniques:
Mass Spectrometry (MS): This is a cornerstone for both structural elucidation and quantitation. researchgate.net High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. nih.gov For this compound, this would confirm its elemental composition (C₁₈H₂₃N·HCl). axios-research.com Tandem mass spectrometry (MS/MS), often performed with a triple quadrupole or ion trap instrument, is used to fragment the protonated molecule ([M+H]⁺). researchgate.net The resulting product ion spectrum is a unique fingerprint that confirms the molecule's structure and is used for selective and sensitive quantitation in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the complete molecular structure of a compound. researchgate.netnih.gov One-dimensional (1D) NMR experiments like ¹H-NMR and ¹³C-NMR provide information about the number and types of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, revealing the complete bonding framework of the N-Desethyl Alverine molecule. This level of detailed structural analysis is essential for the initial characterization of the reference standard. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. researchgate.net For N-Desethyl Alverine, IR would help confirm the presence of features like the secondary amine (N-H stretch) and aromatic rings (C-H and C=C stretches). nih.gov
The combination of these techniques ensures the unequivocal identification and structural integrity of the this compound reference standard, which is paramount for its use in regulated bioanalytical studies. chemie-brunschwig.ch
Pharmacological Characterization of N Desethyl Alverine Hcl in Pre Clinical Models
Receptor Binding Affinity and Ligand-Receptor Interaction Studies
Preclinical research has focused on characterizing the interaction of Alverine (B1665750) and its metabolites with various receptors to elucidate their mechanism of action.
Assessment of Interactions with Other Neurotransmitter Receptors (e.g., 5-HT3, 5-HT4, calcium channels)
The parent compound, Alverine, has been evaluated for its interaction with other significant receptors involved in gastrointestinal function.
5-HT3 and 5-HT4 Receptors: In-vitro binding studies have shown that Alverine citrate (B86180) possesses a weak affinity for both 5-HT3 and 5-HT4 receptor subtypes. nih.govresearchgate.net This suggests a degree of selectivity in its action, with a primary effect on 5-HT1A receptors over these other serotonin (B10506) receptor subtypes. researchgate.net The specific contribution of the N-Desethyl Alverine metabolite to this binding profile has not been independently characterized.
Calcium Channels: Alverine's mechanism as a smooth muscle relaxant is linked to its effects on calcium channels. wjgnet.compatsnap.com It is thought to inhibit calcium influx into smooth muscle cells, which is a critical step for muscle contraction. wjgnet.compatsnap.com Some research suggests Alverine may inhibit the inactivation of L-type calcium channels, which paradoxically could increase Ca²⁺ influx during action potentials, but it also appears to suppress evoked muscle activity by reducing the sensitivity of contractile proteins to calcium. researchgate.netnih.govnih.gov This dual effect highlights a complex modulatory role on calcium-dependent pathways. As a metabolite, N-Desethyl Alverine is likely involved in these systemic effects on calcium channel modulation.
Table 1: Summary of Receptor Interaction Profile for the Parent Compound, Alverine This table reflects findings for Alverine, the parent compound of N-Desethyl Alverine.
| Receptor/Channel | Interaction Type | Affinity/Effect | Citation |
|---|---|---|---|
| 5-HT1A | Antagonist | High Affinity | nih.govresearchgate.net |
| 5-HT3 | Antagonist | Weak Affinity | nih.govresearchgate.net |
| 5-HT4 | Antagonist | Weak Affinity | nih.govresearchgate.net |
| L-type Calcium Channels | Modulator | Inhibits calcium influx and reduces contractile protein sensitivity to Ca²⁺ | wjgnet.comresearchgate.netnih.gov |
In Vitro Pharmacological Activity Profiling
In vitro studies using cellular and tissue models have been instrumental in defining the pharmacological effects of Alverine and, by extension, its metabolites like N-Desethyl Alverine HCl.
Cellular Assays for Smooth Muscle Relaxation Mechanisms
The primary therapeutic use of Alverine is as a smooth muscle relaxant (spasmolytic), an effect that has been demonstrated in various in vitro models. drugbank.commdpi.com Alverine acts directly on the smooth muscle of the intestine and uterus. mims.comdrugbank.com Studies on isolated guinea-pig detrusor smooth muscle show that Alverine can suppress contractions induced by high potassium (K⁺) or acetylcholine (B1216132) (ACh) with minimal effect on the associated increases in intracellular calcium ([Ca²⁺]i). nih.govnih.gov This suggests that part of its spasmolytic action may stem from inhibiting the sensitivity of the contractile apparatus to calcium, a mechanism similar to that of Rho kinase inhibitors. nih.gov
Assessment of Calcium Channel Modulation in Cellular Systems
In cellular systems, Alverine's modulation of calcium channels is a key aspect of its activity. It has been shown to decrease the rate of decay of action potentials in smooth muscle cells, which points to an inhibition of L-type calcium channel inactivation. nih.govnih.gov While this might enhance spontaneous activity, its dominant effect in evoked contractions is suppression. nih.gov This is achieved by reducing the sensitivity of contractile proteins to calcium, thereby uncoupling the calcium signal from the mechanical contraction. nih.govnih.gov These cellular effects are fundamental to its role in alleviating muscle spasms.
Exploration of Anti-inflammatory Pathways (e.g., NF-κB, Src)
Recent research has uncovered potential anti-inflammatory functions of Alverine, which may involve its metabolites. In in vitro studies using macrophage cell lines (RAW264.7), Alverine has been shown to reduce the production of inflammatory mediators like nitric oxide (NO). mdpi.comnih.gov This effect is linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.comnih.gov
Further investigation identified the non-receptor tyrosine kinase Src as a direct target of Alverine. mdpi.comnih.govresearchgate.net Src is a key protein in inflammatory signaling that can activate the NF-κB pathway. mdpi.comnih.gov By targeting and inhibiting Src, Alverine was found to downregulate the phosphorylation of several key molecules in the NF-κB cascade, including Akt, IκBα, and the p65 and p50 subunits of NF-κB itself. mdpi.comnih.govresearchgate.net These findings suggest that Alverine, and potentially its metabolite N-Desethyl Alverine, exert anti-inflammatory effects by directly targeting the Src/NF-κB axis. mdpi.com
Table 2: Summary of In Vitro Anti-inflammatory Activity of Alverine This table reflects findings for Alverine, the parent compound of N-Desethyl Alverine.
| Pathway | Target | Effect | Cellular Model | Citation |
|---|---|---|---|---|
| Inflammatory Mediator Production | iNOS, COX-2, TNF-α | Dose-dependent inhibition of mRNA expression | RAW264.7 cells | mdpi.comnih.gov |
| NF-κB Signaling | NF-κB | Decreased transcriptional activity | HEK293 cells | mdpi.comnih.gov |
| NF-κB Signaling | Src Kinase | Direct binding and inhibition of phosphorylation | RAW264.7 cells | mdpi.comnih.govresearchgate.net |
| NF-κB Signaling | Akt, IκBα, p65, p50 | Downregulated phosphorylation | RAW264.7 cells | mdpi.comnih.govresearchgate.net |
Enzyme Inhibition or Activation Studies
The metabolism of Alverine is rapid and extensive, leading to the formation of several metabolites, including N-Desethyl Alverine. nih.govmims.com Studies on the metabolism of structurally similar compounds, such as the nitazene (B13437292) analogs, have shown that N-desethyl metabolites can be formed through enzymatic hydrolysis. nih.gov In the context of Alverine, it is metabolized into its primary active metabolite, para-hydroxyalverine (PHA), and subsequently into other secondary metabolites. mims.com The desethylation process leading to N-Desethyl Alverine is a key metabolic pathway. While direct studies on enzyme inhibition or activation by this compound are not prominently available, research on other compounds indicates that the cytochrome P-450 enzyme system, specifically isozymes like CYP3A4, CYP2C8, CYP2C19, CYP2D6, and CYP2J2, is often involved in the desethylation process. drugbank.com
In Vivo Non-Human Pharmacological Studies (e.g., Rodent Models)
The parent compound, Alverine, has demonstrated notable visceral antinociceptive properties in various rodent models. These models are crucial for screening therapeutics for conditions like irritable bowel syndrome (IBS). nih.gov Alverine's mechanism in reducing visceral pain is linked to its antagonist activity at the 5-HT1A receptor. researchgate.netwikipedia.orgnih.gov
Models of chronic visceral pain, such as the cyclophosphamide-induced cystitis model in rats, are used to evaluate the analgesic properties of compounds. nih.gov Although not directly tested with this compound, these models provide a framework for future investigations into its potential antinociceptive effects.
Table 1: Effects of Alverine on Visceral Nociception in a Rat Model
| Treatment | Model | Observed Effect | Putative Mechanism |
| Alverine citrate (20 mg/kg, i.p.) | 5-HTP-induced rectal hyperalgesia | Suppressed the nociceptive effect. researchgate.net | 5-HT1A receptor antagonism. researchgate.net |
| Alverine citrate (75 microg/rat, i.c.v.) | 8-OH-DPAT-induced rectal hypersensitivity | Reduced enhancement of rectal distension-induced abdominal contractions. researchgate.net | Central 5-HT1A receptor antagonism. researchgate.net |
Alverine is well-characterized as a smooth muscle relaxant, exerting its antispasmodic effects directly on the gut and uterus. mims.comwikipedia.org This action is independent of effects on the heart, blood vessels, or trachea at therapeutic doses. mims.comnih.gov
Studies on isolated organ preparations, such as guinea pig ileum and rat gastrointestinal tissues, are standard for evaluating antispasmodic activity. mdpi.com Research on various essential oils and their constituents has demonstrated antispasmodic effects through mechanisms like the relaxation of contracted isolated organs. mdpi.com
Investigations into Alverine's mechanisms have revealed a complex interaction with cellular calcium. In guinea-pig urinary bladder detrusor smooth muscle, Alverine was found to suppress contractions induced by high potassium or acetylcholine with minimal suppression of the increase in intracellular Ca2+. nih.govnih.gov This suggests that Alverine may inhibit the sensitivity of contractile proteins to calcium, a mechanism similar to that of Rho kinase inhibitors. nih.govnih.gov Furthermore, Alverine may also inhibit the inactivation of L-type Ca2+ channels. nih.govnih.gov
The antispasmodic activity of asperidine B, a pyrrolidine (B122466) derivative, was shown to be mediated through the blockade of L-type Ca2+ channels in isolated rat ileum. mdpi.com Given that N-Desethyl Alverine is a derivative of Alverine, it is plausible that it shares some of these antispasmodic properties, though direct experimental evidence is lacking.
Table 2: Effects of Alverine on Isolated Smooth Muscle Preparations
| Preparation | Inducing Agent | Effect of Alverine (10 µM) | Proposed Mechanism |
| Guinea-pig detrusor smooth muscle | High K+ (40 mM) | Suppressed contractions. nih.govnih.gov | Reduced Ca2+ sensitivity of contractile proteins. nih.govnih.gov |
| Guinea-pig detrusor smooth muscle | Acetylcholine (10 µM) | Suppressed contractions. nih.govnih.gov | Reduced Ca2+ sensitivity of contractile proteins. nih.govnih.gov |
| Guinea-pig detrusor smooth muscle | Spontaneous activity | Increased frequency and amplitude of spontaneous action potentials and contractions. nih.govnih.gov | Inhibition of L-type Ca2+ channel inactivation. nih.govnih.gov |
The parent compound, Alverine, is known to have potential central nervous system (CNS) effects, such as dizziness. mims.com Drug interaction studies suggest that the risk of CNS depression can be increased when Alverine is combined with other CNS depressants. drugbank.com This indicates that Alverine or its metabolites can cross the blood-brain barrier and exert effects on the CNS.
The investigation of CNS effects of N-desethyl metabolites of other compounds has shown that these metabolites can possess significant pharmacological activity. For instance, N-desethyl metabolites of certain synthetic opioids retain important activity at the µ-opioid receptor. nih.gov While Alverine's primary classification is not as a CNS agent, its antagonist action at central 5-HT1A receptors, as demonstrated in preclinical models, underscores a defined CNS effect relevant to its therapeutic action in visceral pain. researchgate.net
Direct studies on the CNS effects of this compound are not available. However, given the known CNS penetration of the parent compound and the established activity of N-desethylated metabolites of other drugs, it is a relevant area for future investigation.
Future Research Directions for N Desethyl Alverine Hcl
Exploration of Undiscovered Metabolic Pathways and Secondary Metabolites
The primary metabolic pathway leading to the formation of N-Desethyl Alverine (B1665750) is the N-de-ethylation of alverine. However, the subsequent metabolic fate of N-Desethyl Alverine HCl itself remains largely uncharted territory. Future research should prioritize the investigation of potential secondary metabolic transformations. It is plausible that N-Desethyl Alverine undergoes further biotransformation, such as hydroxylation on the phenyl rings or aliphatic chains, or subsequent conjugation reactions like glucuronidation or sulfation. nih.govnih.gov
Investigation of Potential Biological Roles Beyond Primary Metabolic Function
Currently, this compound is primarily acknowledged for its role as a metabolite. However, its structural similarity to the parent compound, alverine, and other bioactive molecules warrants a thorough investigation into its own potential pharmacological activities. A notable area for future exploration stems from recent patent literature, which suggests that alverine and its derivatives, including N-Desethyl Alverine, may have applications in the treatment of mitochondrial diseases or dysfunctions associated with mitochondrial complex I deficiencies. google.comgoogle.com
Mitochondrial dysfunction is implicated in a wide array of pathologies, including neurodegenerative diseases and certain myopathies. mcgill.camdpi.com Preclinical research should, therefore, be directed at evaluating the effects of this compound on mitochondrial function. This could involve assessing its impact on cellular respiration, ATP production, and mitochondrial membrane potential in relevant cell models. plos.org Such investigations could potentially repurpose this metabolite as a therapeutic agent for conditions unrelated to its parent drug's primary indications.
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Throughput
The quantification of N-Desethyl Alverine in biological matrices has been successfully achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov These methods are essential for pharmacokinetic studies. However, given the high inter-individual variability observed in alverine metabolism, there is a compelling need for the development of even more sensitive and high-throughput analytical methodologies. frontiersin.orgresearchgate.net
Future research should focus on leveraging advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), which offers superior specificity and the potential to identify unknown metabolites. alwsci.comnih.govacs.org The development of assays with lower limits of quantification would be particularly beneficial for detailed pharmacokinetic modeling, especially in studies involving low doses or in specific patient populations. Furthermore, the creation of high-throughput assays would be advantageous for large-scale clinical studies and for pharmacometabolomic research. alwsci.comresearchgate.net
Advanced Pre-clinical Pharmacological Investigations to Delineate Full Activity Spectrum
There is a significant gap in the scientific literature regarding the comprehensive pharmacological profile of this compound. While its parent drug, alverine, is known for its spasmolytic effects and as a 5-HT1A receptor antagonist, the activity of its N-desethyl metabolite has not been systematically evaluated. frontiersin.org
Future preclinical research must undertake a systematic characterization of this compound's pharmacological properties. This should include a broad range of in vitro assays, such as receptor binding panels and functional assays, to identify potential molecular targets. Subsequent studies in isolated tissues and in vivo animal models would be necessary to determine its effects on smooth muscle contractility, neuronal signaling, and other physiological systems. A thorough understanding of its activity spectrum is essential to ascertain whether it contributes to the therapeutic effects of alverine, has off-target effects, or is largely inactive. nih.gov
Integration of this compound Research into Broader Pharmacometabolomics Studies
Pharmacometabolomics, which correlates metabolite profiles with drug efficacy and toxicity, offers a powerful platform for personalized medicine. nih.gov Future research should aim to integrate quantitative data on this compound into broader pharmacometabolomic studies of alverine.
By correlating the plasma concentrations of this compound, along with the parent drug and other metabolites like 4-hydroxy alverine, with clinical outcomes in patients, it may be possible to identify metabolic phenotypes associated with therapeutic response or adverse events. nih.govnih.gov This could lead to the discovery of biomarkers that predict how a patient will respond to alverine treatment, thereby enabling a more personalized therapeutic approach. Such studies are critical for optimizing treatment strategies and improving patient outcomes, particularly given the known variability in alverine metabolism. frontiersin.orgscience.gov
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?
- Methodological Answer :
- Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism).
- Report IC50/EC50 with 95% confidence intervals.
- Use ANOVA with post-hoc correction (e.g., Tukey) for multi-group comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
